molecular formula C7H12F2O3 B6201746 ethyl 2,2-difluoro-4-methoxybutanoate CAS No. 2114004-84-9

ethyl 2,2-difluoro-4-methoxybutanoate

Cat. No.: B6201746
CAS No.: 2114004-84-9
M. Wt: 182.2
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Description

Ethyl 2,2-difluoro-4-methoxybutanoate is an organic compound with the molecular formula C6H10F2O3 It is a derivative of butanoic acid, featuring both fluorine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-4-methoxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2,2-difluoroacetate with methoxybutanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-4-methoxybutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybutanoic acid, while reduction could produce difluoromethoxybutanol.

Scientific Research Applications

Ethyl 2,2-difluoro-4-methoxybutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.

    Medicine: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in the synthesis of drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which ethyl 2,2-difluoro-4-methoxybutanoate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The methoxy group may also contribute to the compound’s overall reactivity and stability, influencing its behavior in biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-difluoroacetate: A simpler analog lacking the methoxy group, used in similar applications but with different reactivity.

    Methyl 2,2-difluoro-4-methoxybutanoate: A methyl ester variant with slightly different physical and chemical properties.

    Ethyl 2,2-difluoro-3-methoxypropanoate: Another analog with a different carbon chain length, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of fluorine and methoxy groups, which confer distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

2114004-84-9

Molecular Formula

C7H12F2O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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